![molecular formula C16H14FNO3 B6407768 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261907-66-7](/img/structure/B6407768.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
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Overview
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid (abbreviated as 3-DMBF-5-FBA) is an organic compound belonging to the family of benzoic acid derivatives. It is a colorless solid that is soluble in water and organic solvents. It is a versatile chemical that has a wide range of applications in the fields of organic synthesis and scientific research.
Mechanism of Action
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% acts as a catalyst in the hydrolysis of peptides and proteins. It acts by binding to the active site of the enzyme and stabilizing the transition state of the reaction. This allows the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, as well as having anti-inflammatory and anti-cancer properties. Additionally, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% has been shown to have a protective effect against oxidative stress and to have a beneficial effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% in lab experiments are its availability, low cost, and its ability to catalyze a wide range of reactions. Additionally, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% is relatively stable, making it easy to store and handle. However, there are some limitations to using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% in lab experiments, such as its low solubility in water and its tendency to form insoluble complexes with other compounds.
Future Directions
The potential future directions for 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into its mechanism of action and its ability to catalyze a wide range of reactions could lead to the development of new and more efficient synthetic methods. Additionally, further research into its potential applications in the fields of biochemistry, medicine, and agriculture could lead to the development of new and more effective treatments for a variety of diseases and conditions. Finally, further research into its potential applications in the fields of materials science and nanotechnology could lead to the development of new and more efficient materials and devices.
Synthesis Methods
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% can be synthesized from 3-fluorobenzoic acid and N,N-dimethylaminocarbonyl chloride. The reaction proceeds in two steps: first, the 3-fluorobenzoic acid is reacted with N,N-dimethylaminocarbonyl chloride to form the corresponding amide, followed by the hydrolysis of the amide to yield 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Scientific Research Applications
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% is a useful reagent for the synthesis of a variety of organic compounds, including heterocycles, amines, and peptides. It has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% has been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of peptides and proteins. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of peptides and proteins.
properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWHNCUEDQEKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691312 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261907-66-7 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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